N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3-methylphenyl)acetamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.
Alkylation: The benzofuran ring is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.
Acylation: The final step involves the acylation of the alkylated benzofuran with 2-(3-methylphenyl)acetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, acids, and bases can be used under appropriate conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3-methylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to modulation of biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole derivatives have similar heterocyclic structures and exhibit diverse biological activities.
Fentanyl Analogues: Some fentanyl analogues share structural similarities and are studied for their pharmacological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its benzofuran core, combined with the propan-2-yl and 3-methylphenylacetamide moieties, makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-6-5-7-16(10-14)12-20(22)21-15(2)11-18-13-17-8-3-4-9-19(17)23-18/h3-10,13,15H,11-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDXCFXHDDLTLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC(C)CC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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